molecular formula C8H7F2NO3 B13282687 2,2-Difluoro-3-hydroxy-3-(pyridin-4-YL)propanoic acid

2,2-Difluoro-3-hydroxy-3-(pyridin-4-YL)propanoic acid

Cat. No.: B13282687
M. Wt: 203.14 g/mol
InChI Key: XUDNFZVXPLBMOA-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxy-3-(pyridin-4-YL)propanoic acid is a fluorinated organic compound that features a pyridine ring attached to a propanoic acid backbone. The presence of fluorine atoms and a hydroxyl group makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-hydroxy-3-(pyridin-4-YL)propanoic acid typically involves the introduction of fluorine atoms into the propanoic acid structure. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a simpler fluorinated propanoic acid derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products Formed:

    Oxidation: Formation of 2,2-difluoro-3-oxo-3-(pyridin-4-YL)propanoic acid.

    Reduction: Formation of 2,2-difluoro-3-(pyridin-4-YL)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-3-hydroxy-3-(pyridin-4-YL)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-hydroxy-3-(pyridin-4-YL)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

    3-Hydroxy-3-(pyridin-4-YL)propanoic acid: Lacks fluorine atoms, resulting in different chemical and biological properties.

    2,2-Difluoro-3-oxo-3-(pyridin-4-YL)propanoic acid: An oxidized derivative with distinct reactivity.

    2,2-Difluoro-3-(pyridin-4-YL)propanoic acid: A reduced form without the hydroxyl group.

Uniqueness: The presence of both fluorine atoms and a hydroxyl group in 2,2-Difluoro-3-hydroxy-3-(pyridin-4-YL)propanoic acid makes it unique compared to its analogs

Biological Activity

2,2-Difluoro-3-hydroxy-3-(pyridin-4-YL)propanoic acid (CAS Number: 1824517-48-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula : C8_8H7_7F2_2NO3_3

Molecular Weight : 203.14 g/mol

Structure : The compound features a pyridine ring substituted with a difluoropropanoic acid moiety, contributing to its unique biological properties.

PropertyValue
CAS Number1824517-48-7
Molecular FormulaC8_8H7_7F2_2NO3_3
Molecular Weight203.14 g/mol
DensityN/A
Boiling PointN/A

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cancer pathways. Its structural characteristics allow it to serve as a potential inhibitor of key signaling pathways.

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in tumor growth and metastasis. In vitro studies revealed IC50_{50} values comparable to established inhibitors like acetazolamide .
  • Anticancer Activity : Preliminary studies on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have demonstrated significant cytotoxic effects, suggesting its potential as an anticancer agent .

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyridine derivatives, including this compound. The compound exhibited notable activity against MCF-7 cells with an IC50_{50} value indicating significant efficacy .
  • Mechanistic Insights : Further investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways, enhancing its therapeutic potential against malignancies .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is useful.

Compound NameIC50_{50} (µM)Target
This compound1.85Breast cancer (MCF-7)
Acetazolamide0.096Carbonic anhydrase
Sorafenib0.11EGFR

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C8H7F2NO3/c9-8(10,7(13)14)6(12)5-1-3-11-4-2-5/h1-4,6,12H,(H,13,14)

InChI Key

XUDNFZVXPLBMOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(C(C(=O)O)(F)F)O

Origin of Product

United States

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